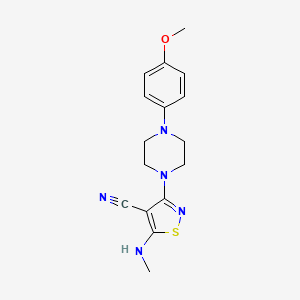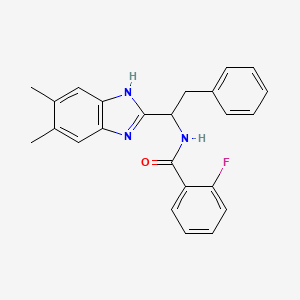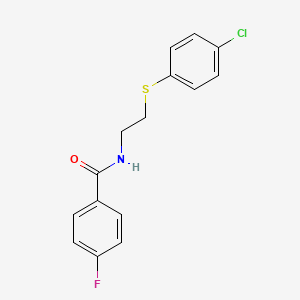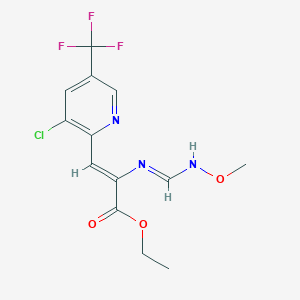
Ethyl 3-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(((methoxyimino)methyl)amino)acrylate
Descripción general
Descripción
Ethyl 3-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(((methoxyimino)methyl)amino)acrylate is a useful research compound. Its molecular formula is C13H13ClF3N3O3 and its molecular weight is 351.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(((methoxyimino)methyl)amino)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(((methoxyimino)methyl)amino)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Genotoxic, Mutagenic, and Carcinogenic Potentials
Research has explored the genotoxic, mutagenic, and carcinogenic potentials of lower alkyl acrylate monomers, which include ethyl acrylate. These compounds are utilized in producing plastics, food packaging, adhesives, and cosmetics. Recent studies, leveraging high-throughput screening (HTS) data, have provided insights into their safety profile. The data suggest that these acrylates metabolize rapidly and demonstrate a lack of bioactivity in cancer-related pathways. Genotoxicity and mutagenicity data support a non-genotoxic mechanism, indicating these compounds are unlikely to pose a human cancer hazard under normal exposure levels (Suh et al., 2018).
Blood Compatibility Mechanism
Studies have also delved into the blood compatibility mechanisms of poly(2-methoxyethyl acrylate) (PMEA), highlighting its exceptional performance despite its simple chemical structure. The research suggests that the unique structure of water in hydrated PMEA plays a crucial role in its compatibility, offering insights into developing biocompatible materials for medical applications (Tanaka & Mochizuki, 2010).
Polymer Science and Engineering
In polymer science, the stability and morphology of complex coacervate core micelles (C3Ms) have been thoroughly investigated. These studies provide valuable information on the behavior of acrylate-based polymers in various conditions, which can inform the development of new materials with desired properties (van der Kooij et al., 2012).
Environmental and Health Safety
Research concerning the safety of acrylates, like ethyl acrylate, as flavoring substances or in other applications has been revisited. Updated evaluations confirm that, based on genotoxicity and carcinogenicity data, ethyl acrylate does not pose a safety concern under intended conditions of use. This reassessment underscores the importance of continuous review and analysis of chemical substances in food and consumer products to ensure safety (Silano et al., 2017).
Hemocompatibility for Medical Applications
The impact of polymers' hydration states on their hemocompatibility has been reviewed, with a focus on medical applications. This research sheds light on how the water structure at the polymer surface affects biocompatibility, emphasizing the need for detailed characterization of polymer-water interactions in the development of medical devices and implants (Bag & Valenzuela, 2017).
Propiedades
IUPAC Name |
ethyl (Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(methoxyamino)methylideneamino]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O3/c1-3-23-12(21)11(19-7-20-22-2)5-10-9(14)4-8(6-18-10)13(15,16)17/h4-7H,3H2,1-2H3,(H,19,20)/b11-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTOXQGXELIVFY-WZUFQYTHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=N1)C(F)(F)F)Cl)N=CNOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=N1)C(F)(F)F)Cl)/N=CNOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(((methoxyimino)methyl)amino)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




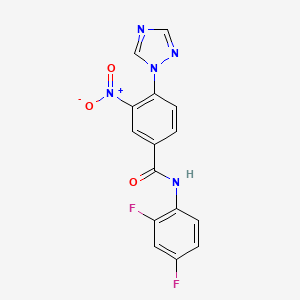
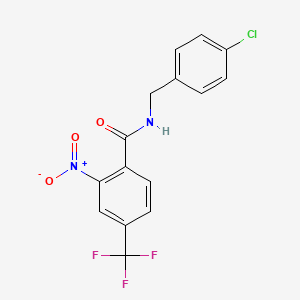

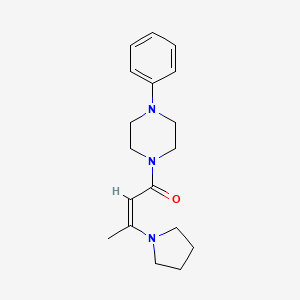
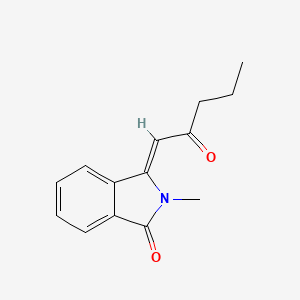
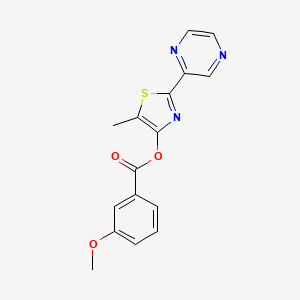
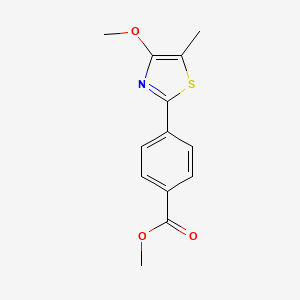
![5-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B3127312.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N'-methyl-2-oxoacetohydrazide](/img/structure/B3127316.png)
